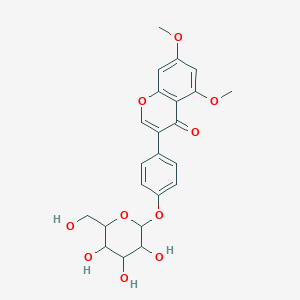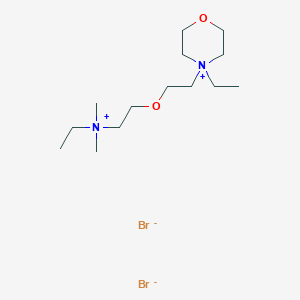![molecular formula C18H22N3O5P B14101135 6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid](/img/structure/B14101135.png)
6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[b][1,4]benzoxazepine core, which is functionalized with a 4-methylpiperazin-1-yl group and a phosphoric acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b][1,4]benzoxazepine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring system.
Introduction of the 4-methylpiperazin-1-yl group: This functional group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzoxazepine core.
Attachment of the phosphoric acid moiety: The final step involves the phosphorylation of the compound, typically using phosphoric acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzoxazepine core or the piperazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
科学的研究の応用
6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)benzoic acid
- 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid
Uniqueness
6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid is unique due to its combination of a benzoxazepine core with a piperazine ring and a phosphoric acid group. This unique structure imparts distinct chemical properties and potential applications that are not observed in similar compounds. For example, the presence of the phosphoric acid moiety may enhance the compound’s solubility and reactivity, making it more versatile in various chemical and biological contexts.
特性
分子式 |
C18H22N3O5P |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid |
InChI |
InChI=1S/C18H19N3O.H3O4P/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18;1-5(2,3)4/h2-9H,10-13H2,1H3;(H3,1,2,3,4) |
InChIキー |
KVBOMHSLUSQZLI-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=CC=C42.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


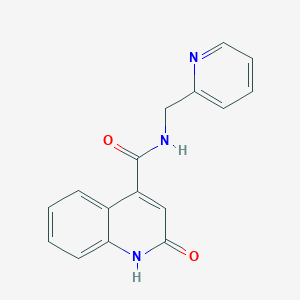
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide](/img/structure/B14101058.png)
![1-(3,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101060.png)
![2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14101061.png)
![(3aR,4R,5R,6aS)-2-Oxo-4-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]hexahy dro-2H-cyclopenta[b]furan-5-yl 4-biphenylcarboxylate](/img/structure/B14101064.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]piperazine](/img/structure/B14101069.png)
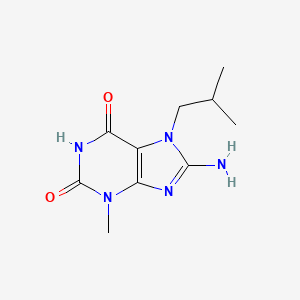
![1-(3-Ethoxy-4-propoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101083.png)
![(2E)-[2-(3-methylphenyl)hydrazinylidene][4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14101086.png)
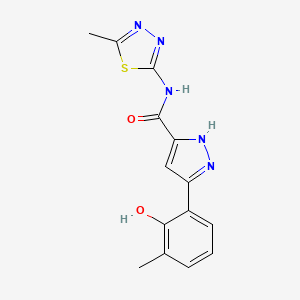
![9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101093.png)
![4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14101095.png)
